molecular formula C17H20N2O5 B2624762 1-(4-Methoxy-3,5-dinitrophenyl)adamantane CAS No. 391219-09-3

1-(4-Methoxy-3,5-dinitrophenyl)adamantane

Cat. No.: B2624762
CAS No.: 391219-09-3
M. Wt: 332.356
InChI Key: PCEIWPHNBSXISB-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3,5-dinitrophenyl)adamantane is a compound that belongs to the class of adamantane derivatives. Adamantane, a hydrocarbon with a unique cage-like structure, serves as the backbone for various functionalized derivatives. The presence of the 4-methoxy-3,5-dinitrophenyl group introduces additional chemical properties, making this compound of interest in various fields of research and application.

Preparation Methods

The synthesis of 1-(4-Methoxy-3,5-dinitrophenyl)adamantane typically involves the functionalization of the adamantane core. One common method is the nitration of 1-(4-methoxyphenyl)adamantane using nitric acid and acetic acid to introduce nitro groups at the 3 and 5 positions of the phenyl ring . This reaction is carried out under controlled conditions to ensure selective nitration without affecting the adamantane framework.

Industrial production methods for such compounds often involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(4-Methoxy-3,5-dinitrophenyl)adamantane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include nitric acid, acetic acid, hydrogen gas, metal catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3,5-dinitrophenyl)adamantane involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can fit into binding sites of enzymes or receptors, while the functional groups on the phenyl ring can form additional interactions, such as hydrogen bonds or hydrophobic contacts . These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Methoxy-3,5-dinitrophenyl)adamantane can be compared with other adamantane derivatives, such as:

Properties

IUPAC Name

1-(4-methoxy-3,5-dinitrophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-24-16-14(18(20)21)5-13(6-15(16)19(22)23)17-7-10-2-11(8-17)4-12(3-10)9-17/h5-6,10-12H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEIWPHNBSXISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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